Dichlorphenamide (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorphenamide (disodium) is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and periodic paralysis . It is a sulfonamide derivative with the chemical formula C6H6Cl2N2O4S2 . This compound has been approved for medical use in various countries and is known for its efficacy in reducing intraocular pressure and managing muscle paralysis conditions .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorphenamide (disodium) is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4,5-dichlorobenzene-1,3-disulfonyl chloride with ammonia to form 4,5-dichlorobenzene-1,3-disulfonamide . This intermediate is then treated with sodium hydroxide to yield dichlorphenamide (disodium) .
Industrial Production Methods
In industrial settings, the production of dichlorphenamide (disodium) involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Dichlorphenamide (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify its sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted sulfonamides and modified benzene derivatives .
科学的研究の応用
Dichlorphenamide (disodium) has a wide range of scientific research applications:
作用機序
Dichlorphenamide (disodium) exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . In the case of periodic paralysis, the exact mechanism is not fully understood, but it is believed to involve the modulation of ion channels in muscle cells .
類似化合物との比較
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications.
Methazolamide: A related compound with a similar mechanism of action.
Brinzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
Dichlorphenamide (disodium) is unique due to its dual application in both glaucoma and periodic paralysis, whereas other similar compounds are typically used for a single indication . Additionally, its specific chemical structure allows for distinct pharmacokinetic properties, such as a longer half-life compared to acetazolamide .
特性
分子式 |
C6H6Cl2N2Na2O4S2 |
---|---|
分子量 |
351.1 g/mol |
InChI |
InChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);; |
InChIキー |
YGKHDOHBVYWFNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。